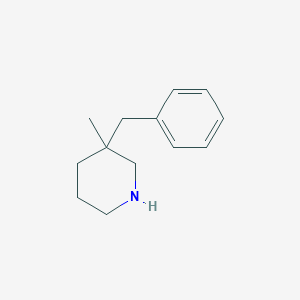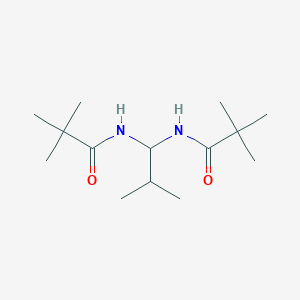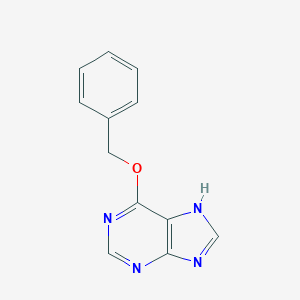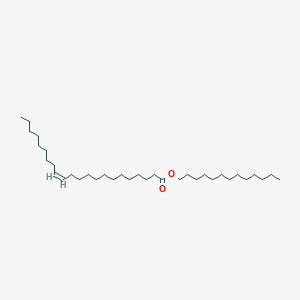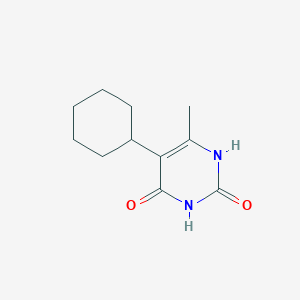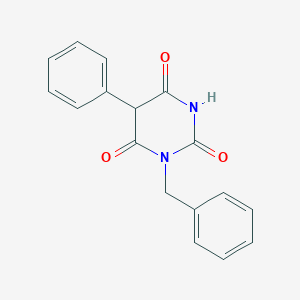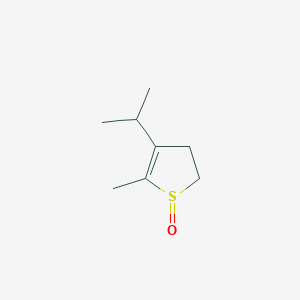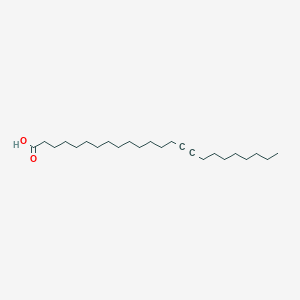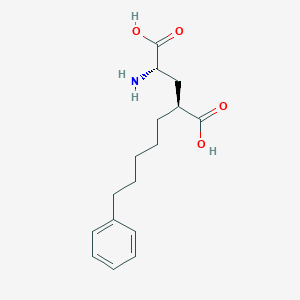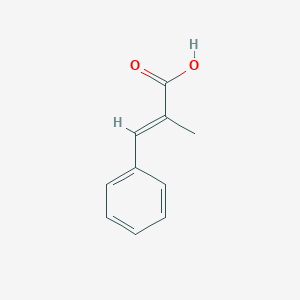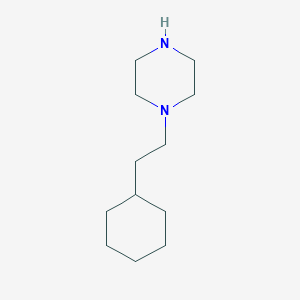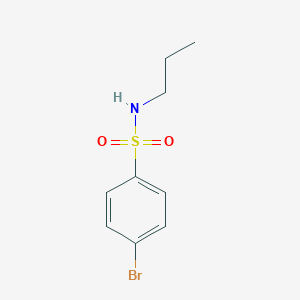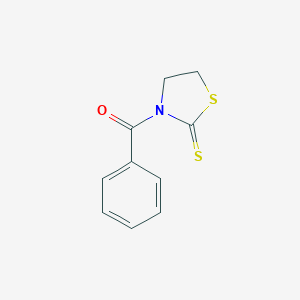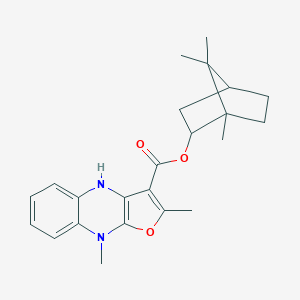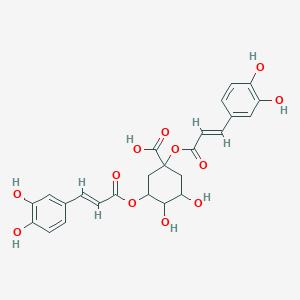
Cynarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cynarin is a natural compound found in artichokes, which has been studied for its potential health benefits. This compound has gained attention due to its antioxidant and anti-inflammatory properties.
Wirkmechanismus
Cynarin works by inhibiting the activity of enzymes that are involved in the breakdown of fats and carbohydrates. This leads to a reduction in the absorption of these nutrients, which can help to reduce the risk of obesity and related health conditions. Cynarin also has antioxidant properties, which help to protect cells from damage caused by free radicals.
Biochemische Und Physiologische Effekte
Cynarin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, which can help to reduce the risk of heart disease. Cynarin has also been shown to have a protective effect on liver function, reducing the risk of liver damage caused by toxins. Additionally, cynarin has been shown to improve insulin sensitivity and glucose uptake, which can help to reduce the risk of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying cynarin in the laboratory is that it is a natural compound, which means that it is less likely to have side effects than synthetic compounds. Additionally, cynarin is readily available, making it easy to obtain for laboratory experiments. However, one limitation of studying cynarin is that it can be difficult to isolate and purify the compound, which can make it challenging to study its effects.
Zukünftige Richtungen
There are a number of future directions for research on cynarin. One area of research is the potential use of cynarin in the treatment of liver disease. Another area of research is the potential use of cynarin in the treatment of diabetes. Additionally, there is a need for further research on the mechanism of action of cynarin, as well as its effects on other physiological systems in the body.
Conclusion:
In conclusion, cynarin is a natural compound found in artichokes that has been studied for its potential health benefits. It has been shown to have antioxidant and anti-inflammatory properties, as well as a protective effect on liver function and potential use in the treatment of diabetes. While there are limitations to studying cynarin in the laboratory, there are a number of future directions for research on this compound.
Synthesemethoden
Cynarin is a compound that can be extracted from the leaves of artichokes. The extraction process involves drying and grinding the leaves, followed by extraction with a solvent such as ethanol. The extract is then purified and concentrated to obtain cynarin in its pure form.
Wissenschaftliche Forschungsanwendungen
Cynarin has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. It has been shown to have a protective effect on liver function, reducing the risk of liver damage caused by toxins. Cynarin has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose uptake.
Eigenschaften
CAS-Nummer |
1884-24-8 |
|---|---|
Produktname |
Cynarin |
Molekularformel |
C25H24O12 |
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+ |
InChI-Schlüssel |
YDDUMTOHNYZQPO-FCXRPNKRSA-N |
Isomerische SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
Synonyme |
1,5-dicaffeoylquinic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate) cinarin cinarina cinarine Cynarex cynarin cynarin, (1alpha,3alpha,4alpha,5beta)-isomer cynarine cynarix listricol listrocol nivellipid phemocil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



